Benzyl N-(5-aminopentyl)carbamate

Description

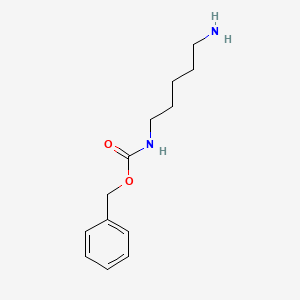

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(5-aminopentyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c14-9-5-2-6-10-15-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRXQSABHQZWCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69747-36-0 | |

| Record name | benzyl N-(5-aminopentyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(5-aminopentyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with 1,5-diaminopentane in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(5-aminopentyl)carbamate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and 1,5-diaminopentane.

Oxidation: Oxidative conditions can lead to the formation of corresponding carbamates or amides.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be employed.

Substitution: Nucleophiles such as amines or thiols can react with the benzyl group under appropriate conditions.

Major Products Formed

Hydrolysis: Benzyl alcohol and 1,5-diaminopentane.

Oxidation: Corresponding carbamates or amides.

Substitution: Various benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl N-(5-aminopentyl)carbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of benzyl N-(5-aminopentyl)carbamate involves its role as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis, where the selective protection and deprotection of amines are crucial steps .

Comparison with Similar Compounds

Key Observations :

- Backbone Flexibility: this compound’s linear pentyl chain enhances conformational flexibility compared to rigid analogs like Benzyl N-(4-pyridyl)carbamate .

- Protecting Group Stability: The benzyl carbamate group offers moderate stability under acidic conditions but requires hydrogenolysis (e.g., H₂/Pd) for deprotection. In contrast, tert-butyl carbamate (e.g., tert-Butyl N-(5-aminopentyl)carbamate) is stable to bases but cleaved under strong acids like TFA .

- Solubility: The hydrochloride salt of this compound exhibits higher aqueous solubility (critical for biological assays) compared to non-ionic derivatives like Benzyl N-[(1,3-benzodioxol-5-yl)methyl]carbamate .

This compound

- Route 1: Reaction of 1,5-diaminopentane with benzyl chloroformate in THF/water, followed by HCl salt formation .

- Route 2: Carbobenzoxy (Cbz) protection of 5-aminopentanol, followed by oxidation and amination .

Physicochemical Properties

Critical Analysis of Structural Impact on Reactivity

- Amino Chain Length: The 5-aminopentyl chain in this compound provides optimal spacing for crosslinking reactions, unlike shorter-chain analogs (e.g., Benzyl (4-aminobutyl)carbamate, CAS: 62146-62-7) .

- Electron-Withdrawing Groups : Derivatives with sulfonyl or benzodioxol groups (e.g., CAS: 952182-82-0) exhibit reduced nucleophilicity but enhanced binding to biological targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Benzyl N-(5-aminopentyl)carbamate, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via carbamate formation by reacting 5-aminopentylamine with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., aqueous sodium bicarbonate or triethylamine). Optimization involves maintaining a pH of 8–9 to prevent premature hydrolysis of the chloroformate and controlling temperature (0–5°C) to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is recommended for high-purity yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

- Methodology :

- NMR Spectroscopy : ¹H NMR confirms the presence of the benzyl group (aromatic protons at δ 7.2–7.4 ppm) and the carbamate NH (δ 5.0–5.5 ppm). ¹³C NMR identifies the carbonyl carbon (C=O) at ~155 ppm .

- IR Spectroscopy : A strong absorption band at ~1700 cm⁻¹ corresponds to the carbamate C=O stretch .

- Mass Spectrometry : ESI-MS or HRMS should show the molecular ion peak at m/z 236.32 (C₁₃H₂₀N₂O₂) .

Q. How can researchers validate the purity of this compound for use in downstream applications?

- Methodology : Employ HPLC with a C18 column and UV detection (λ = 254 nm). A purity threshold of ≥95% is recommended for synthetic intermediates. For crystallographic studies, single-crystal X-ray diffraction (using SHELX or similar software) provides definitive structural validation .

Advanced Research Questions

Q. How can this compound be utilized in the synthesis of PROTAC molecules, and what are the critical considerations for linker stability?

- Methodology : The compound serves as a flexible spacer in PROTACs due to its pentyl chain, which balances hydrophobicity and length. Critical considerations include:

- Stability : The carbamate group is susceptible to hydrolysis under acidic or enzymatic conditions. Use stable isotopes (e.g., deuterated derivatives) or alternative protecting groups (e.g., Boc) for in vivo applications .

- Conjugation : React the primary amine with activated esters (e.g., NHS esters) or click chemistry reagents (e.g., azides) to attach targeting ligands .

Q. What strategies mitigate competing side reactions when incorporating this compound into multi-step organic syntheses?

- Methodology :

- Protecting Groups : Temporarily protect the amine with acid-labile groups (e.g., Fmoc) during subsequent reactions to prevent unwanted nucleophilic attacks .

- pH Control : Avoid strongly acidic conditions to prevent carbamate hydrolysis. Use buffered aqueous phases in extraction steps .

- Catalytic Optimization : Employ palladium-based catalysts for selective deprotection of benzyl groups without affecting other functionalities .

Q. How does the structural flexibility of this compound influence its role in enzyme inhibitor design?

- Methodology : The pentyl chain allows conformational adaptability, enabling the compound to fit into hydrophobic enzyme pockets. For example:

- In serine protease inhibitors , the carbamate mimics the transition state, while the benzyl group enhances binding affinity through π-π interactions.

- In kinase inhibitors , the amine can be functionalized with pharmacophores to target ATP-binding sites. Kinetic assays (e.g., IC₅₀ measurements) and molecular docking (using AutoDock Vina) validate these interactions .

Data Contradiction Analysis

- Spectral Data Consistency : Discrepancies in reported NMR shifts (e.g., carbamate NH signal variability) may arise from solvent effects (DMSO vs. CDCl₃) or pH differences during analysis. Cross-validate using multiple techniques (e.g., 2D NMR) .

- Stability in Biological Systems : While highlights carbamate lability in PROTACs, suggests deuterated analogs improve stability. Researchers must tailor derivatives based on application-specific requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.